molecular formula C14H15NO3 B13906124 benzyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

benzyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B13906124
M. Wt: 245.27 g/mol
InChI Key: LYGRBXMEVAZBQH-NWDGAFQWSA-N
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Description

Benzyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 2816820-66-1) is a bicyclic lactam derivative with a molecular formula of C₁₄H₁₅NO₃ and a molecular weight of 245.27 g/mol . It features a rigid norbornane-like framework with a ketone group at the 6-position and a benzyl ester moiety. This compound is synthesized as a high-purity (≥97%) intermediate, primarily used in pharmaceutical research for developing β-lactamase inhibitors or peptidomimetics . Its stereochemistry (1R,4S) is critical for biological activity, as it influences binding to enzymatic targets .

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

benzyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C14H15NO3/c16-13-7-11-6-12(13)15(8-11)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12+/m0/s1

InChI Key

LYGRBXMEVAZBQH-NWDGAFQWSA-N

Isomeric SMILES

C1[C@H]2CC(=O)[C@@H]1N(C2)C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1C2CC(=O)C1N(C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis of benzyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate generally proceeds via multi-step protocols involving functionalization of bicyclic lactam precursors or cyclization strategies starting from proline derivatives or cyclopentene substrates. Key transformations include oxidation, cyclization, protection/deprotection, and selective functional group introduction.

Oxidation of Hydroxy-Substituted Precursors

One well-documented method involves the oxidation of the corresponding hydroxy-substituted bicyclic intermediate, (1R,4R,5S)-benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, to the ketone form (benzyl 5-oxo derivative) using 2-iodoxybenzoic acid (SIBX) in a mixed solvent system of dimethyl sulfoxide and toluene under an inert nitrogen atmosphere. The reaction is typically conducted at 23 to 60 degrees Celsius for approximately 3.5 hours, followed by aqueous workup and chromatographic purification. This method yields the oxidized product in approximately 75% yield with high stereochemical fidelity.

Cyclization from Proline Derivatives

An alternative synthetic strategy employs trans-4-hydroxy-L-proline as the starting material. The process involves:

  • Protection of the amino group via benzyl chloroformate (CbzCl) in aqueous sodium hydroxide at low temperature (0°C to room temperature), achieving high yields (~91%) while minimizing racemization.

  • Cyclization through tosylation (using tosyl chloride and triethylamine in dichloromethane) followed by reduction with sodium borohydride in ethanol/tetrahydrofuran, which forms the bicyclic core structure.

  • Benzyl ester formation either by direct benzyl chloroformate coupling or via thionyl chloride/methanol esterification, leading to the final benzyl ester product.

Temperature control during the protection step and catalyst choice during cyclization critically influence yield and stereochemical purity, with optimized protocols reporting cyclization yields up to 86%.

Palladium-Catalyzed Aminoacyloxylation

Data Table Summarizing Key Preparation Methods

Step / Method Starting Material Reagents & Conditions Yield (%) Notes
Oxidation of hydroxy precursor (1R,4R,5S)-benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate 2-Iodoxybenzoic acid (SIBX), DMSO/toluene, 23–60 °C, 3.5 h, N2 atmosphere 75 High stereochemical retention; mild oxidation conditions
Protection of amino group trans-4-hydroxy-L-proline Benzyl chloroformate, NaOH/H2O, 0–25 °C 91 Minimizes racemization; critical temperature control
Cyclization Protected proline derivative Tosyl chloride, triethylamine, CH2Cl2; NaBH4, EtOH/THF ~86 Efficient formation of bicyclic core
Palladium-catalyzed aminoacyloxylation Cyclopentene derivatives Pd catalyst, suitable ligands, mild conditions Variable Enantioselective; operationally simple
Reduction of aldehyde intermediate tert-butyl 6-formyl-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate Sodium borohydride, MeOH or EtOH 26 (isolated) Single diastereomer isolated after recrystallization

Mechanistic and Stereochemical Considerations

  • The bicyclic framework imposes conformational rigidity, which influences reaction pathways and stereochemical outcomes.

  • Oxidation with 2-iodoxybenzoic acid proceeds selectively at the hydroxy position without overoxidation.

  • Protection and cyclization steps require careful control of temperature and reagent stoichiometry to avoid racemization or side reactions.

  • Palladium-catalyzed aminoacyloxylation likely involves oxidative addition, migratory insertion, and reductive elimination steps, enabling simultaneous ring formation and functionalization.

  • Crystallographic studies of related bicyclic lactams confirm the stereochemical configuration and provide bond length and torsion angle data consistent with the assigned stereochemistry.

Research Discoveries and Advances

  • The use of SIBX as a mild oxidant has improved the yield and selectivity of ketone formation in bicyclic lactams.

  • Organocatalytic and palladium-catalyzed methods have enhanced enantioselectivity and operational simplicity, allowing access to both enantiomers with high purity.

  • Advances in protecting group strategies and selective reductions have streamlined the preparation of benzyl esters of bicyclic lactams, facilitating scale-up.

  • Crystallographic and chromatographic techniques have been refined to accurately determine stereochemical purity and resolve ambiguities in NMR data caused by conformational dynamics.

Chemical Reactions Analysis

Types of Reactions

Benzyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the palladium-catalyzed aminoacyloxylation of cyclopentenes produces oxygenated 2-azabicyclo[2.2.1]heptanes .

Scientific Research Applications

Scientific Research Applications

Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate, a compound similar to Benzyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, serves as a building block in synthesizing complex organic molecules and exploring new chemical spaces. Its unique structure also makes it a candidate for studying biological interactions and developing new bioactive molecules. These compounds are also used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Potential Therapeutic Agent

Interaction studies involving this compound are essential for understanding its pharmacodynamics. Such studies are critical in determining the viability of this compound as a therapeutic agent.

Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions, and each step requires careful control of reaction conditions to ensure high yields and selectivity towards the desired stereoisomer. These reactions allow for the modification of the compound to derive various derivatives with potentially enhanced properties.

Mechanism of Action

The mechanism of action for benzyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Key Findings :

  • Hydroxy-substituted analogs exhibit higher polarity (logP ~1.2 vs. 1.8 for the oxo derivative), improving aqueous solubility but reducing membrane permeability .
  • The oxo group in the parent compound enhances electrophilicity, making it more reactive in nucleophilic acylations compared to hydroxylated derivatives .

Diazabicyclo Derivatives

Compound Name CAS Number Molecular Formula Key Differences Applications
Benzyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate 1608499-16-6 C₁₃H₁₄N₂O₃ Additional nitrogen at C5; increased basicity (pKa ~8.5) Scaffold for kinase inhibitors
tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate 134003-84-2 C₁₁H₁₉N₂O₂ tert-Butyl ester instead of benzyl; improved stability under acidic conditions Building block for peptide macrocycles

Key Findings :

  • tert-Butyl esters (e.g., CAS 198835-04-0) are preferred in solid-phase synthesis for their resistance to hydrolysis .

Variations in Ring Systems

Compound Name CAS Number Molecular Formula Key Differences Applications
Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate 140927-13-5 C₁₃H₁₃NO₃ Oxo group at C5 instead of C6; altered ring strain Antimicrobial activity modulation
tert-Butyl 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate 1240782-81-3 C₁₂H₁₉NO₃ Expanded bicyclo[2.2.2] framework; reduced steric hindrance Fragment-based drug discovery

Key Findings :

  • Bicyclo[2.2.2] derivatives exhibit lower ring strain, enhancing thermal stability (decomposition >200°C vs. 180°C for bicyclo[2.2.1]) .
  • Positional isomerism (C5 vs. C6 oxo) significantly alters biological activity; C6-oxo derivatives show higher β-lactamase inhibition .

Biological Activity

Benzyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS Number: 2816820-66-1) is a bicyclic compound notable for its unique azabicyclo structure, which incorporates a nitrogen atom within a bicyclic framework. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C14H15NO3
  • Molecular Weight : 245.27 g/mol
  • Structure : The compound features a benzyl group and a carboxylate ester, contributing to its chemical reactivity and potential biological activity. The structure can be represented using the SMILES notation:

Biological Activity Overview

This compound has been investigated for various biological activities, including:

1. Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results against leukemia and breast cancer cell lines, demonstrating non-cytotoxic effects on normal cells while effectively targeting cancerous cells .

2. Antimicrobial Properties
The compound's derivatives have also been assessed for their antibacterial and antifungal activities. In vitro studies revealed that certain derivatives possess strong inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungal pathogens .

Structure-Activity Relationship (SAR)

The unique stereochemical configuration of this compound contributes significantly to its biological activity. The presence of the nitrogen atom within the bicyclic structure is believed to enhance binding affinity to various biological targets.

Compound NameCAS NumberSimilarity Score
Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate140927-13-50.94
Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate473838-66-30.93
Benzyl 3-formylpiperidine-1-carboxylate405063-39-00.91

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may involve modulation of specific signaling pathways associated with cell proliferation and apoptosis in cancer cells.

Case Studies

Several case studies highlight the efficacy of compounds related to this compound:

Case Study 1 : A study demonstrated that a derivative of this compound inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways.

Case Study 2 : Another investigation revealed that certain analogs exhibited broad-spectrum antimicrobial activity, effectively reducing bacterial load in infected models.

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